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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917

A detailed examination of the structure-activity relationships (SAR) for analogs of 1,3-
benzodioxole reveals a scaffold with diverse biological activities, ranging from anticancer and
antimicrobial to enzyme inhibition. While specific SAR studies focusing on the 1,3-
benzodioxole-4-carbaldehyde isomer are limited in publicly available literature, a broader
analysis of the 1,3-benzodioxole core provides significant insights for researchers and drug
development professionals. This guide synthesizes experimental data to compare the
performance of various analogs and outlines the methodologies employed in their evaluation.

Anticancer Activity of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a key pharmacophore in a variety of anticancer agents.
Research has demonstrated that modifications to this core structure can significantly influence
cytotoxic activity against various cancer cell lines.

One study focused on novel 1,3-benzodioxole derivatives, highlighting the importance of
specific substitutions for potent antitumor effects. The compound (E)-3-(benzo[d][1]dioxol-5-yI)-
N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, designated as YL201,
emerged as a particularly strong candidate against MDA-MB-231 breast cancer cells, with an
ICso0 value of 4.92 + 1.09 uM. This was notably more potent than the standard
chemotherapeutic agent 5-fluorouracil (5-Fu), which had an ICso of 18.06 + 2.33 uM against the
same cell line. The design of these derivatives involved retaining the 1,3-benzodioxole ring,
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introducing a vinyl linker, and incorporating a trifluoromethylpiperazine group, all of which were
shown to contribute to the enhanced antitumor efficacy.[2]

Further in vitro assays demonstrated that YL201 could inhibit the proliferation, adhesion,
invasion, and migration of MDA-MB-231 cells in a concentration-dependent manner.[2] For
instance, at a concentration of 8 uM, YL201 reduced the proliferation rate to 23.30 £+ 1.20%,
compared to 69.63 + 3.63% for 5-Fu.[2] In vivo studies using chick embryo chorioallantoic
membrane (CAM) xenografts also showed that YL201 could inhibit tumor angiogenesis and
reduce tumor weight more effectively than 5-Fu.[2]

Another series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro
antitumor activity against a panel of human tumor cell lines. Among these, 6-(4-
aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester was identified as the most active
compound, demonstrating significant growth inhibitory activity on 52 different cell lines at
concentrations ranging from 10~7 to 10> M.[3]

The table below summarizes the cytotoxic activity of selected 1,3-benzodioxole analogs
against various cancer cell lines.

Compound/An  Cancer Cell Reference

. ICso0 (UM) ICs0 (UM)
alog Line Compound
YL201 MDA-MB-231 4.92+1.09 5-fluorouracil 18.06 + 2.33
YL201 HelLa Not specified 5-fluorouracil Not specified
YL201 A498 Not specified 5-fluorouracil Not specified
6-(4-

aminobenzoyl)-1,
) 52 human tumor ) )
3-benzodioxole- ) 0.1-10 Not applicable Not applicable
) ) cell lines
5-acetic acid

methyl ester

Antimicrobial and Other Biological Activities

Beyond cancer, 1,3-benzodioxole derivatives have been investigated for a range of other
biological activities, including their potential as antimicrobial agents and enzyme inhibitors.
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A series of 1,3-benzodioxole derivatives were synthesized and evaluated as inhibitors of
cyclooxygenase (COX) enzymes. One compound, 4f, was found to be the most potent inhibitor
of the COX-1 enzyme with an ICso of 0.725 uM.[1] Another compound, 3b, showed potent
activity against both COX-1 and COX-2 with ICso values of 1.12 uM and 1.3 pM, respectively.[1]

The table below presents the inhibitory activity of selected 1,3-benzodioxole analogs against
COX enzymes.

Selectivity

Compound/An Reference .
Target Enzyme  ICso (pM) Ratio (COX-

alog Compound

1/COX-2)
Af COX-1 0.725 Ketoprofen Not specified
3b COX-1 1.12 Ketoprofen 0.862
3b COX-2 1.3 Ketoprofen 0.862
4d COX-1/COX-2 Not specified Ketoprofen 1.809

Experimental Protocols
MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized 1,3-benzodioxole derivatives were commonly
evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

o Cell Culture: Human cancer cell lines (e.g., HeLa, A498, MDA-MB-231) are cultured in
appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO-.

e Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 108 cells
per well and allowed to adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (e.g., 0.1 to 100 uM) for a specified period, typically 48 or 72 hours. A vehicle
control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.
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MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each
well, and the plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and the formazan crystals formed by
viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in
50% DMF).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells. The ICso value, the concentration of the compound that causes 50% inhibition
of cell growth, is determined by plotting the percentage of viability against the compound
concentration and fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 enzymes is determined using a

colorimetric COX inhibitor screening assay Kkit.

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

Reaction Mixture: The reaction is initiated by adding arachidonic acid to a mixture containing
the respective enzyme, heme, and the test compound at various concentrations in a Tris-HCI
buffer.

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

Colorimetric Detection: The prostaglandin hydroperoxidase activity of COX is measured
colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-
phenylenediamine (TMPD) at 590 nm.

Data Analysis: The ICso values are calculated from the concentration-inhibition response

curves.

Visualizations
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Caption: General experimental workflow for assessing the cytotoxicity of 1,3-benzodioxole
analogs using the MTT assay.
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Caption: Logical relationship diagram summarizing key SAR findings for anticancer 1,3-
benzodioxole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://pubmed.ncbi.nlm.nih.gov/3965931/
https://pubmed.ncbi.nlm.nih.gov/3965931/
https://pubmed.ncbi.nlm.nih.gov/3965931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9404121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9404121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10506673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10506673/
https://www.benchchem.com/product/b1346917#structure-activity-relationship-sar-studies-of-1-3-benzodioxole-4-carbaldehyde-analogs
https://www.benchchem.com/product/b1346917#structure-activity-relationship-sar-studies-of-1-3-benzodioxole-4-carbaldehyde-analogs
https://www.benchchem.com/product/b1346917#structure-activity-relationship-sar-studies-of-1-3-benzodioxole-4-carbaldehyde-analogs
https://www.benchchem.com/product/b1346917#structure-activity-relationship-sar-studies-of-1-3-benzodioxole-4-carbaldehyde-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346917?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

